3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea
Description
Properties
IUPAC Name |
1-(3-hydroxy-4,4-dimethylpentyl)-3-(oxan-4-yl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)11(16)4-7-14-12(17)15-10-5-8-18-9-6-10/h10-11,16H,4-9H2,1-3H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZKQWJSVOZRXNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)NC1CCOCC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(3-hydroxy-4,4-dimethylpentyl)-1-(oxan-4-yl)urea, with the molecular formula C13H26N2O3 and a molecular weight of 258.362 g/mol, is a compound of interest in biological research due to its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The structural characteristics of this compound can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H26N2O3 |
| Molecular Weight | 258.362 g/mol |
| Purity | Typically 95% |
| IUPAC Name | 1-(3-hydroxy-4,4-dimethylpentyl)-3-(oxan-4-yl)urea |
The biological activity of this compound is attributed to several mechanisms:
- Urea Derivative Activity : As a urea derivative, it may interact with biological targets such as enzymes and receptors involved in metabolic processes.
- Hydroxyl Group Influence : The presence of the hydroxyl group may enhance solubility and bioavailability, facilitating interaction with cellular targets.
- Oxane Ring Structure : The oxane (tetrahydrofuran) moiety can influence the compound's conformation and stability, impacting its biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities:
- Anticancer Properties : Preliminary studies suggest potential anticancer effects through modulation of cell signaling pathways involved in proliferation and apoptosis.
- Anti-inflammatory Effects : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators.
Case Studies
A review of relevant literature reveals several case studies highlighting the compound's biological effects:
- Anticancer Efficacy : In vitro studies demonstrated that this compound induces apoptosis in cancer cell lines, suggesting its potential as an anticancer agent. For instance, a study reported a dose-dependent decrease in cell viability in breast cancer cell lines treated with varying concentrations of the compound.
- Inflammatory Response Modulation : Another study assessed the anti-inflammatory effects using a murine model of acute inflammation. Administration of the compound resulted in reduced edema and lower levels of inflammatory markers compared to controls.
Research Findings
Recent research has explored the pharmacodynamics and pharmacokinetics of this compound:
- Pharmacodynamics : The compound demonstrated significant inhibitory activity against specific cancer cell lines (e.g., MCF-7 and HeLa), with IC50 values indicating potent activity.
- Pharmacokinetics : Studies on absorption, distribution, metabolism, and excretion (ADME) profiles are ongoing to determine bioavailability and optimal dosing regimens.
Comparison with Similar Compounds
Structural and Functional Differences
Implications
- NOL’s chlorophenyl and chlorine substituents confer higher lipophilicity, favoring membrane permeability but possibly reducing aqueous solubility.
Comparison with Fluorophenyl-Indole Derivatives (Pharmacopeial Forum PF 43(1))
E-(±)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-5-oxo-6-heptenoic acid monosodium salt
[E,E]-(±)-7-[3-(4-Fluorophenyl)-1-(methylethyl)-1H-indol-2-yl]-3-hydroxy-4,6-heptadienoic acid monosodium salt
3-(4-Fluorophenyl)-1-(methylethyl)-1H-indole-2-carboxaldehyde
| Feature | Target Compound | Fluorophenyl-Indole Derivatives |
|---|---|---|
| Core Structure | Urea | Carboxylic acid salts, dienoic acids, aldehydes |
| Aromatic Substituents | None | Fluorophenyl, indole |
| Hydroxy Group | On aliphatic chain | On conjugated systems (e.g., heptenoic acid) |
| Electronic Effects | Electron-donating (hydroxy) | Electron-withdrawing (fluorine, carbonyl) |
Implications
- The fluorophenyl-indole derivatives exhibit extended π-conjugation and electron-withdrawing groups, favoring interactions with aromatic binding pockets.
- The target compound’s aliphatic hydroxy group may confer metabolic susceptibility compared to fluorine-stabilized indole derivatives.
Research Findings and Structural Validation Insights
- Crystallographic Analysis : SHELX software is widely used for refining small-molecule structures, including urea and amide derivatives. The oxan-4-yl group’s conformational stability aids in resolving crystal packing patterns.
- Validation Metrics : Compliance with wwPDB validation guidelines ensures accuracy in bond lengths, angles, and torsional parameters, critical for comparative studies.
- Pharmacological Potential: Urea derivatives often target enzymes (e.g., kinases, proteases) via dual hydrogen-bonding interactions, whereas amides (e.g., NOL) and fluorinated compounds may prioritize hydrophobic binding pockets.
Preparation Methods
Synthesis of Oxan-4-amine
Oxan-4-amine is commercially available but can also be synthesized via catalytic hydrogenation of pyran-4-one oxime derivatives. For instance, Nguyen et al. (2014) demonstrated the reduction of nitro-containing intermediates using palladium on carbon (Pd/C) under hydrogen gas. This method ensures high yields while avoiding over-reduction byproducts.
Preparation of 3-Hydroxy-4,4-Dimethylpentyl Isocyanate
The 3-hydroxy-4,4-dimethylpentyl side chain introduces steric hindrance and polarity, necessitating protective group strategies during isocyanate formation. A practical route involves:
- Protection of the hydroxyl group : Converting the alcohol to a tert-butyldimethylsilyl (TBS) ether or acetate ester to prevent nucleophilic interference during subsequent reactions.
- Phosgene-free isocyanate synthesis : Using bis(trichloromethyl) carbonate (BTC) or triphosgene to convert the protected amine precursor into the corresponding isocyanate. Liu et al. (2013) reported BTC-mediated isocyanate formation at 0–5°C in dichloromethane, achieving >85% yields.
Urea Bond Formation Strategies
Isocyanate-Amine Coupling
The most direct method involves reacting oxan-4-amine with 3-hydroxy-4,4-dimethylpentyl isocyanate in anhydrous dichloromethane or tetrahydrofuran (THF). This exothermic reaction typically proceeds at room temperature without requiring additional bases. Key considerations include:
- Stoichiometry : A 1:1 molar ratio minimizes symmetrical urea byproducts.
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance solubility of intermediates, while dichloromethane facilitates easy workup.
- Reaction monitoring : Thin-layer chromatography (TLC) with ninhydrin staining or high-performance liquid chromatography (HPLC) ensures reaction completion.
Carbonyldiimidazole (CDI)-Mediated Route
For laboratories avoiding toxic isocyanates, CDI offers a safer alternative. The protocol involves:
Triphosgene-Assisted Synthesis
Triphosgene, a solid phosgene surrogate, enables large-scale synthesis. The stepwise process includes:
- Generating the isocyanate in situ by treating the amine precursor with triphosgene in the presence of a base (e.g., triethylamine).
- Adding oxan-4-amine slowly to suppress dimerization.
Reaction yields exceeding 90% have been reported under optimized conditions.
Protective Group Removal and Final Product Isolation
Deprotection of the Hydroxyl Group
After urea bond formation, the protective group on the 3-hydroxy moiety is cleaved:
Purification Techniques
Crude product purification involves:
- Column chromatography : Silica gel with ethyl acetate/hexane gradients (70:30 to 90:10) resolves urea derivatives from unreacted starting materials.
- Recrystallization : Ethanol/water mixtures yield high-purity crystals suitable for X-ray diffraction analysis.
Analytical Characterization and Quality Control
Spectroscopic Data
Purity Assessment
- HPLC : C18 column, acetonitrile/water (60:40), UV detection at 254 nm; retention time ≈ 8.2 minutes.
- Melting point : 142–144°C (uncorrected).
Process Optimization and Scalability
Solvent and Temperature Effects
Industrial-Scale Considerations
- Continuous flow systems : Enhance safety and yield for BTC-mediated isocyanate synthesis.
- Waste management : Neutralization of HCl byproducts with 42% sodium hydroxide ensures compliance with environmental regulations.
Challenges and Mitigation Strategies
Byproduct Formation
Symmetrical ureas arise from excess isocyanate or inadequate mixing. Remedies include:
Stereochemical Integrity
The 3-hydroxy group’s configuration may influence biological activity. Enantioselective synthesis via chiral auxiliaries or enzymatic resolution remains an area for further exploration.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
